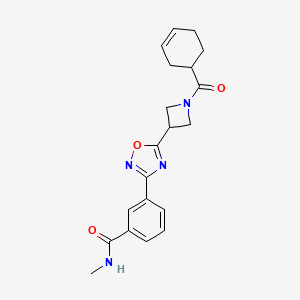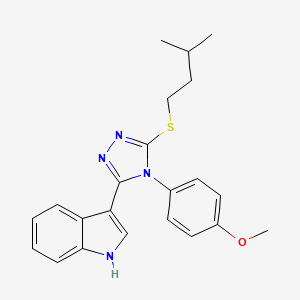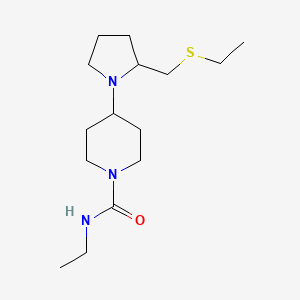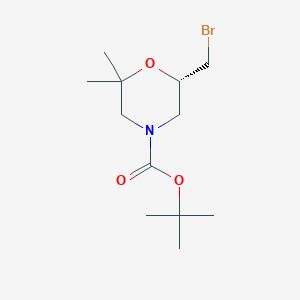![molecular formula C28H24N4O5 B2390417 N-[4-(acetylamino)phenyl]-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide CAS No. 1351780-20-5](/img/no-structure.png)
N-[4-(acetylamino)phenyl]-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-[4-(acetylamino)phenyl]-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide is a useful research compound. Its molecular formula is C28H24N4O5 and its molecular weight is 496.523. The purity is usually 95%.
BenchChem offers high-quality N-[4-(acetylamino)phenyl]-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[4-(acetylamino)phenyl]-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Histone Deacetylase Inhibition
- Study 1: A compound similar to N-[4-(acetylamino)phenyl]-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide, MGCD0103, has been identified as a selective inhibitor of histone deacetylases (HDACs) 1-3 and 11. This compound has shown significant anti-cancer activity in vivo, indicating its potential as an anticancer drug (Zhou et al., 2008).
Chiroptical Spectroscopy in Drug Development
- Study 2: Enantiomeric compounds related to the specified chemical, used as potential A3 adenosine receptor antagonists, were separated using high-performance liquid chromatography (HPLC). Chiroptical spectroscopies like ORD, ECD, and VCD were applied, highlighting the importance of these techniques in drug development (Rossi et al., 2016).
Synthetic Utility in Organic Chemistry
- Study 3: Research on N,N-Dimethylbenzamide and N,N-dimethylacetamide dimethyl acetals, which are structurally similar to the specified compound, discusses their utility in organic synthesis. These compounds react with vicinal cis-diols to form cyclic α-(dimethylamino)benzylidene and 1-(dimethylamino)ethylidene acetals, useful as temporary protecting groups for vicinal diols (Hanessian & Moralioglu, 1972).
Antibacterial and Antifungal Activities
- Study 4: Amino-N-(4-(4-chloro-phenyl)-6-(3,4-dimethyl-phenyl)-pyrimidin-2-yl)-benzensulfonamide, a compound with structural similarities, showed significant antibacterial and antifungal activities. This indicates the potential of such compounds in developing new antimicrobial agents (Nunna et al., 2014).
Development of Imaging Agents
- Study 5: Fluoroethoxy and fluoropropoxy substituted 2-(6-chloro-2-phenyl)imidazo[1,2- a]pyridin-3-yl)- N, N-diethylacetamides, structurally related to the query compound, were synthesized for the study of peripheral benzodiazepine receptors using positron emission tomography (PET), highlighting the utility of such compounds in medical imaging (Fookes et al., 2008).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-[4-(acetylamino)phenyl]-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide involves the condensation of 4-acetamidobenzoic acid with 2-amino-3-(2-phenylethyl)-3,4-dihydro[1]benzofuran-5-carboxylic acid, followed by cyclization with acetic anhydride and acetic acid to form the final product.", "Starting Materials": [ "4-acetamidobenzoic acid", "2-amino-3-(2-phenylethyl)-3,4-dihydro[1]benzofuran-5-carboxylic acid", "acetic anhydride", "acetic acid" ], "Reaction": [ "Step 1: Condensation of 4-acetamidobenzoic acid with 2-amino-3-(2-phenylethyl)-3,4-dihydro[1]benzofuran-5-carboxylic acid using a coupling reagent such as EDC or DCC in the presence of a base such as DIPEA or TEA to form the intermediate amide.", "Step 2: Cyclization of the intermediate amide with acetic anhydride and acetic acid in the presence of a catalyst such as DMAP or pyridine to form the final product, N-[4-(acetylamino)phenyl]-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide." ] } | |
CAS RN |
1351780-20-5 |
Product Name |
N-[4-(acetylamino)phenyl]-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide |
Molecular Formula |
C28H24N4O5 |
Molecular Weight |
496.523 |
IUPAC Name |
N-(4-acetamidophenyl)-2-[2,4-dioxo-3-(2-phenylethyl)-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C28H24N4O5/c1-18(33)29-20-11-13-21(14-12-20)30-24(34)17-32-25-22-9-5-6-10-23(22)37-26(25)27(35)31(28(32)36)16-15-19-7-3-2-4-8-19/h2-14H,15-17H2,1H3,(H,29,33)(H,30,34) |
InChI Key |
LTAAZSHDVNSSCB-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CCC4=CC=CC=C4)OC5=CC=CC=C53 |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N1-([2,2'-bifuran]-5-ylmethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide](/img/structure/B2390340.png)
![3-(4-fluorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2390342.png)

![4,7,8-Trimethyl-6-propan-2-yl-2-propylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2390344.png)
![N-(2-methylphenyl)-2-(1-oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2(1H)-yl)acetamide](/img/structure/B2390347.png)



![2-amino-5-oxo-4-[4-(trifluoromethoxy)phenyl]-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B2390351.png)

![2-ethyl-N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)butanamide](/img/structure/B2390354.png)
![Methyl (1R,3S)-3-[(4-phenyl-1-prop-2-enoylpiperidine-4-carbonyl)amino]cyclopentane-1-carboxylate](/img/structure/B2390356.png)